3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and thiophene sulfonyl intermediates. These intermediates are then coupled with the pyridine ring through a series of reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reactions to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 3-Bromo-2-((1-(furan-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)oxy)pyridine
Uniqueness
3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its specific substitution pattern and the presence of the thiophene sulfonyl group. This unique structure can confer specific properties, such as increased binding affinity to certain molecular targets or enhanced stability under specific conditions.
Properties
IUPAC Name |
3-bromo-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S2/c14-11-3-1-6-15-13(11)19-10-5-7-16(9-10)21(17,18)12-4-2-8-20-12/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXFCXNNPNDPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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